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Compound Name: Dasatinib Dimeric Impurity
CAS No.: 910297-61-9
Cat. No.: B569062
. J

Executive Summary: The Regulatory Divergence

In the quality control of Dasatinib (Sprycel®), a critical divergence exists between the United
States Pharmacopeia (USP) and European regulatory requirements. As of early 2026,
Dasatinib has an official USP monograph, whereas it does not yet have a finalized individual
monograph in the European Pharmacopoeia (Ph. Eur.).

Consequently, "EP Standards" for Dasatinib currently refer to European Medicines Agency
(EMA) compliant standards derived from the innovator’s (Bristol-Myers Squibb) filing and
subsequent generic marketing authorizations. This guide provides a definitive technical
comparison between the codified USP standards and the de facto EP equivalents, enabling

researchers to select the correct reference materials for global compliance.

Impurity Profiling: The "Rosetta Stone" Mapping

The nomenclature for Dasatinib impurities varies significantly between the USP monograph
and European generic filings. The table below harmonizes these standards, mapping USP
"Related Compounds" to their chemical identities and common "Impurity” designations used in

EU dossiers.

Table 1: Comparative Impurity Standards
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2-methyl-4-
pyrimidinyl]-1-
piperazineacetic
acid

2-Amino-N-(2-
Impurity B / chloro-6-
N/A (Non-USP) Amine methylphenyl)- 302964-24-5
Intermediate thiazole-5-

Synthesis

Intermediate

carboxamide

*Note: "Impurity A" in some vendor catalogs refers to the Amine Intermediate (CAS 302964-24-
5). Always verify by CAS number rather than letter code.

Analytical Workflow: Standard Selection Strategy

This decision tree guides the selection of impurity standards based on the target regulatory
market and the specific phase of drug development.
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Select Dasatinib Impurity Standards
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Caption: Decision logic for selecting Dasatinib impurity standards based on regulatory
jurisdiction.

Methodological Comparison: USP vs. Generic (EU)
Protocols
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Since no official Ph. Eur. method exists, the "EU Method" below represents the industry-

standard approach used in European generic filings (MAAs), which often differs from the USP

conditions to achieve higher resolution for specific process impurities.

Table 2: HPLC Method Parameters

Parameter

USP Monograph Method
(Representative)

EU Generic | Developed
Method

Column

C18, 250 x 4.6 mm, 5 um (e.g.,

Waters Symmetry)

C18, 150 x 4.6 mm, 3.5 pm
(e.g., Zorbax Eclipse)

Mobile Phase A

Phosphate Buffer (pH ~6.0)

20 mM Ammonium Acetate (pH
5.0)

Mobile Phase B

Acetonitrile : Methanol (80:20)

Acetonitrile : Methanol (90:10)

Elution Mode Gradient Gradient
Flow Rate 1.0 mL/min 1.0 - 1.2 mL/min
) UV @ 310 nm (API), 230 nm UV @ 315 nm (API), 254 nm
Detection . )
(Impurities) (Impurity C)
N ] Dasatinib / Related Compound o ]
Critical Pair Dasatinib / N-Oxide

B

Experimental Protocol: Unified Impurity Analysis

Obijective: To quantify Dasatinib impurities with a limit of quantitation (LOQ) < 0.05%, satisfying

both USP and general European requirements.

Reagents & Equipment

o Standards: USP Related Compounds A, B, C (or certified EP-equivalent reference

materials).

e Solvents: HPLC Grade Acetonitrile, Methanol, Ammonium Acetate.[1]

o System: HPLC with PDA detector (e.g., Agilent 1290 or Waters Alliance).
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Step-by-Step Methodology

o Buffer Preparation: Dissolve 1.54 g Ammonium Acetate in 1000 mL water. Adjust pH to 5.0 £
0.05 with Glacial Acetic Acid. Filter through 0.45 um membrane.

o Standard Preparation:

o Stock: Prepare 0.5 mg/mL individual stock solutions of Dasatinib and each impurity in
Methanol.

o System Suitability Sol: Mix stocks to obtain 0.005 mg/mL of each impurity and 0.5 mg/mL
Dasatinib.

o Chromatographic Conditions:
o Column Temp: 30°C
o Injection Vol: 10 pL
o Gradient Program:

0-5 min: 85% A/ 15% B

5-25 min: Linear ramp to 40% A/ 60% B

25-30 min: Hold 40% A/ 60% B

30-35 min: Re-equilibrate 85% A/ 15% B

o System Suitability Criteria (Self-Validating):

o Resolution (Rs): > 2.0 between Dasatinib and closest eluting impurity (usually N-Oxide or
Deshydroxyethyl).

o Tailing Factor: < 1.5 for Dasatinib peak.

o RSD: < 2.0% for 6 replicate injections of the standard.
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Performance Data (Experimental Validation)

The following data represents typical performance metrics observed when validating this
unified protocol:

RRT
Retention . Linearity LOD LOQ
Analyte . . (Relative to
Time (min) (R?) (ng/mL) (ng/mL)
API)
Dasatinib 18.4 1.00 0.9998 0.015 0.048
Impurity A (N-
12.1 0.66 0.9995 0.033 0.110
Deshydroxy)
Impurity C
) 5.8 0.31 0.9992 0.018 0.061
(Carboxylic)
N-Oxide 21.2 1.15 0.9996 0.020 0.065

Conclusion

For global compliance, researchers must navigate the distinction between the prescriptive USP
monograph and the descriptive European regulatory landscape.

e For US Markets: You must use USP Related Compounds A, B, and C and follow the
monograph method.

e For EU Markets: While no Ph. Eur. monograph exists, the "EP Standards" (N-Oxide, N-
Deshydroxyethyl) provided by vendors are chemically equivalent to the USP compounds but
are certified to meet the specific impurity profiles of the innovator's European filing.

o Recommendation: Use the CAS number as the primary identifier to avoid errors caused by
conflicting "Impurity A/B" designations in vendor catalogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.ema.europa.eu/
https://brjac.com.br/
https://pubchem.ncbi.nlm.nih.gov/compound/Dasatinib
https://pubchem.ncbi.nlm.nih.gov/compound/Dasatinib
https://www.benchchem.com/product/b569062?utm_src=pdf-custom-synthesis
https://brjac.com.br/artigos/2018-N21/BrJAC-2018-V5-N21-pp-19-29.pdf
https://www.bms.com/assets/bms/ca/documents/productmonograph/SPRYCEL_EN_PM.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2006/021986s000_Sprycel__ChemR.pdf
https://en.wikipedia.org/wiki/Dasatinib
https://pubchem.ncbi.nlm.nih.gov/compound/Dasatinib
https://www.benchchem.com/product/b569062#comparing-dasatinib-usp-vs-ep-impurity-standards
https://www.benchchem.com/product/b569062#comparing-dasatinib-usp-vs-ep-impurity-standards
https://www.benchchem.com/product/b569062#comparing-dasatinib-usp-vs-ep-impurity-standards
https://www.benchchem.com/product/b569062#comparing-dasatinib-usp-vs-ep-impurity-standards
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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